molecular formula C20H22N4O4S2 B3205218 3-(2,5-dimethoxyphenyl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine CAS No. 1040641-98-2

3-(2,5-dimethoxyphenyl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine

Cat. No.: B3205218
CAS No.: 1040641-98-2
M. Wt: 446.5 g/mol
InChI Key: AJUZLJJVKFLPNC-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine is a synthetic chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a multi-heterocyclic structure that combines a pyridazine core with a piperazine linker, a dimethoxyphenyl group, and a thiophene sulfonyl unit. Each of these motifs is well-represented in pharmacologically active molecules. Pyridazine derivatives are investigated for a wide range of biological activities and are known to serve as key scaffolds in inhibitors for various enzymatic targets . The incorporation of a piperazine sulfonamide functionality is a common strategy in drug design, as this group is frequently found in compounds screened for antimicrobial and anticancer properties . The specific molecular architecture of this compound, particularly the presence of the sulfonamide group and the dimethoxyphenyl system, suggests potential for interaction with diverse biological targets. Researchers may utilize this compound as a key intermediate or as a core structure for the development of novel therapeutic agents, particularly in the exploration of kinase inhibitors or antimicrobial agents. It is provided as a tool compound to support hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies in a controlled research environment. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S2/c1-27-15-5-7-18(28-2)16(14-15)17-6-8-19(22-21-17)23-9-11-24(12-10-23)30(25,26)20-4-3-13-29-20/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUZLJJVKFLPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2,5-dimethoxyphenyl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyridazine core, followed by the introduction of the 2,5-dimethoxyphenyl group and the thiophene-2-sulfonyl piperazine moiety. Common reagents and conditions used in these reactions include:

    Pyridazine Core Formation: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Substitution Reactions:

    Sulfonylation: The thiophene-2-sulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides and suitable bases.

    Piperazine Coupling: The final step involves coupling the piperazine moiety to the pyridazine core, which can be achieved using nucleophilic substitution reactions.

Chemical Reactions Analysis

3-(2,5-Dimethoxyphenyl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Hydrolysis: The sulfonyl and methoxy groups can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding hydrolysis products.

Scientific Research Applications

3-(2,5-Dimethoxyphenyl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Industrial Applications: It may be used in the synthesis of advanced materials or as an intermediate in the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazine Derivatives

To contextualize its properties, the compound is compared to three structurally related pyridazine derivatives (Table 1).

Table 1: Structural and Functional Comparison of Pyridazine Derivatives

Compound Name Substituents at Position 3 Substituents at Position 6 Reported Activities
Target Compound 2,5-Dimethoxyphenyl 4-(Thiophene-2-sulfonyl)piperazin-1-yl Hypothesized antiviral, antiplatelet (inferred)
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine Chlorine 4-[3-(4-Chlorophenoxy)propyl]piperazin-1-yl Antiplatelet, antibacterial
3-(Piperazin-1-yl)pyridazine derivatives Varied (e.g., Cl, OMe) Piperazine-linked groups (e.g., sulfonamides) Broad-spectrum antiviral

Key Comparisons:

The 2,5-dimethoxyphenyl substituent at position 3 provides electron-donating methoxy groups, which may increase metabolic stability relative to the electron-withdrawing chlorine in the comparator compound .

Pharmacokinetic Implications: The thiophene-sulfonyl group is expected to improve solubility compared to chlorophenyl or alkoxypropyl substituents, as sulfonyl groups are highly polar. This could enhance oral bioavailability .

Therapeutic Potential: While the comparator compound in demonstrated antiplatelet and antibacterial activity, the target compound’s thiophene-sulfonyl group may shift its selectivity toward viral targets (e.g., RNA polymerase inhibition) due to structural similarities to known antiviral sulfonamides .

Biological Activity

3-(2,5-Dimethoxyphenyl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings, including biological assays, structure-activity relationships (SAR), and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a pyridazine core substituted with both a dimethoxyphenyl group and a thiophene-sulfonyl-piperazine moiety. The molecular formula is C19H22N4O3SC_{19}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 378.47 g/mol.

Antidepressant and Anxiolytic Effects

Research has indicated that compounds similar to this compound exhibit significant antidepressant and anxiolytic effects. A study on related piperazine derivatives showed that modifications on the piperazine ring could enhance monoamine oxidase (MAO) inhibition, which is crucial for the management of depression and anxiety disorders. For instance, certain analogs demonstrated IC50 values as low as 0.013 µM for MAO-B inhibition, indicating strong potency .

Anticonvulsant Activity

The compound's structural components suggest potential anticonvulsant properties. In a series of SAR studies involving pyridazine derivatives, compounds with similar substitutions were found to exhibit protective effects in seizure models. Notably, derivatives with electron-withdrawing groups showed enhanced activity against chemically induced seizures .

Study 1: MAO Inhibition

A study evaluating the MAO inhibitory activity of pyridazine derivatives found that certain substitutions significantly influenced their potency. The compound was synthesized and tested for its ability to inhibit MAO-A and MAO-B enzymes, yielding promising results with selectivity indices indicating potential therapeutic applications in mood disorders .

Study 2: Cytotoxicity Assessment

In another investigation focusing on cytotoxicity, the compound was assessed against various cancer cell lines. The results indicated that while some derivatives exhibited cytotoxic effects, others maintained low toxicity profiles at therapeutic concentrations, suggesting a favorable safety margin for further development .

Data Summary Table

Activity IC50 Value (µM) Comments
MAO-B Inhibition0.013Highly potent compared to standard inhibitors
Anticonvulsant24.38 (ED50)Effective in electroshock seizure tests
CytotoxicityVariesLow toxicity at therapeutic doses

Q & A

Q. What are the key synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves three stages: (1) formation of the pyridazine core via condensation of hydrazine derivatives with diketones, (2) introduction of the 2,5-dimethoxyphenyl group via nucleophilic substitution or cross-coupling reactions, and (3) sulfonylation of the piperazine moiety using thiophene-2-sulfonyl chloride. Optimization requires precise control of solvent polarity (e.g., DMF for sulfonylation), temperature (60–80°C for coupling reactions), and catalysts (e.g., NaH for deprotonation). Purification via column chromatography and recrystallization is critical to isolate intermediates and the final product .

Table 1: Comparative Synthesis Conditions from Analogous Studies

Evidence IDKey StepsReaction ConditionsPurification Methods
[1]Pyridazine core formation, sulfonylationDMF, 70°C, NaHColumn chromatography, NMR validation
[2]Thiophene coupling, piperazine functionalizationTHF, 60°C, Pd catalysisRecrystallization (EtOH)
[13]Chlorophenyl sulfonylationDCM, rt, triethylamineHPLC, mass spectrometry

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • 1H/13C NMR : Essential for confirming substituent positions and aromatic ring connectivity. The 2,5-dimethoxyphenyl group shows distinct methoxy proton peaks at ~3.8 ppm, while thiophene sulfonyl protons resonate downfield (~7.5–8.0 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for sulfonamide bonds.
  • HPLC : Monitors purity (>95% recommended for biological assays) using reverse-phase C18 columns and acetonitrile/water gradients .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) be integrated into the design and analysis of this compound's reactivity and bioactivity?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity in sulfonylation or nucleophilic substitution steps .
  • Molecular Docking : Screens potential biological targets (e.g., neurotransmitter receptors) by simulating interactions between the compound's sulfonyl group and active-site residues. Software like AutoDock Vina or Schrödinger Suite can prioritize targets for experimental validation .

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies involving similar pyridazine derivatives?

  • Structure-Activity Relationship (SAR) Analysis : Systematically compare substituent effects. For example, replacing the 2,5-dimethoxyphenyl group with a chlorophenyl moiety (as in ) may alter receptor binding affinity.
  • Standardized Assay Conditions : Ensure consistent cell lines (e.g., HEK-293 for receptor studies), solvent controls (DMSO <0.1%), and dose-response curves to minimize variability .
  • Meta-Analysis : Pool data from analogous compounds (e.g., ’s anti-bacterial pyridazines) to identify trends in bioactivity linked to specific functional groups.

Q. What experimental approaches are suitable for investigating the compound's stability under physiological conditions?

  • pH-Dependent Degradation Studies : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC. The sulfonamide bond is prone to hydrolysis in acidic conditions .
  • Plasma Stability Assays : Use human or rodent plasma to assess metabolic susceptibility. LC-MS/MS quantifies parent compound and metabolites over time .

Q. How can reaction scalability be addressed without compromising purity in multi-step syntheses?

  • Flow Chemistry : Reduces side reactions in sulfonylation steps by maintaining precise temperature and mixing ratios .
  • Design of Experiments (DoE) : Statistically optimizes parameters (e.g., reagent stoichiometry, solvent volume) using software like JMP or Minitab to maximize yield and reproducibility .

Q. Key Research Gaps and Recommendations

  • Limited data exist on the compound’s pharmacokinetics (e.g., bioavailability, half-life). Future studies should integrate in vitro ADME assays and in vivo rodent models.
  • The thiophene sulfonyl group’s role in target selectivity remains unclear. Competitive binding assays with radiolabeled analogs could clarify this .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,5-dimethoxyphenyl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine
Reactant of Route 2
Reactant of Route 2
3-(2,5-dimethoxyphenyl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine

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